molecular formula C12H23N B6311064 N-(2-Ethyl-1-hexen-1-yl)pyrrolidine CAS No. 58712-03-1

N-(2-Ethyl-1-hexen-1-yl)pyrrolidine

Cat. No.: B6311064
CAS No.: 58712-03-1
M. Wt: 181.32 g/mol
InChI Key: DFOYDYLXVVWRIJ-VAWYXSNFSA-N
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Description

N-(2-Ethyl-1-hexen-1-yl)pyrrolidine is a tertiary amine that belongs to the class of N-substituted pyrrolidines. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a 2-ethyl-1-hexen-1-yl group. It is commonly used in various chemical and industrial applications due to its versatile reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-1-hexen-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with 2-ethyl-1-hexenal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The industrial production process may also include purification steps, such as distillation or crystallization, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-1-hexen-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.

Scientific Research Applications

N-(2-Ethyl-1-hexen-1-yl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-1-hexen-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Ethyl-1-hexen-1-yl)pyrrolidine include other N-substituted pyrrolidines, such as:

  • N-(2-Hydroxyethyl)pyrrolidine
  • N-(2-Methylnaphthalen-1-yl)pyrrolidine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other N-substituted pyrrolidines may not be as effective.

Properties

IUPAC Name

1-[(E)-2-ethylhex-1-enyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-3-5-8-12(4-2)11-13-9-6-7-10-13/h11H,3-10H2,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOYDYLXVVWRIJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=CN1CCCC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=C/N1CCCC1)/CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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